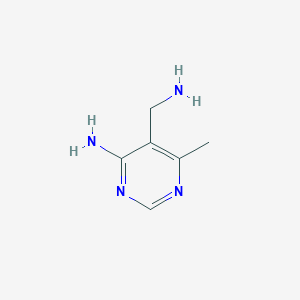

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid

Vue d'ensemble

Description

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid, commonly known as L-NMMA, is a naturally occurring amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. L-NMMA is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO), a potent signaling molecule involved in various physiological processes.

Applications De Recherche Scientifique

Molecular Docking and Biological Activity Studies

Research on derivatives of butanoic acid, such as (R)-2-amino-4-(methylamino)-4-oxobutanoic acid, has shown significant biological activities through molecular docking studies. These studies highlight the potential of butanoic acid derivatives in inhibiting Placenta Growth Factor (PIGF-1), suggesting their relevance in pharmacological research and development. The molecular docking and vibrational studies, supported by DFT calculations and experimental spectroscopy, provide insights into the stability and reactivity of these compounds, indicating their suitability as nonlinear optical materials due to their dipole moment and hyperpolarizability properties (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Characterization and Reactive Property Investigations

Another study focused on the spectroscopic characterization and investigation of reactive properties of a closely related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research detailed the compound's vibrational wavenumbers, geometric parameters, and molecular sites prone to electrophilic attacks, enhancing understanding of its reactive nature. The study also explored intramolecular noncovalent interactions and potential autoxidation sites, which are crucial for understanding the stability and reactivity of such compounds in biological systems (Mary et al., 2017).

Neurotoxin Biosynthesis in Cyanobacteria

Research into the biosynthesis of neurotoxic compounds in cyanobacteria has identified the presence of structurally related amino acids, which are implicated in neurodegenerative diseases. Studies suggest potential metabolic pathways for the biosynthesis of these neurotoxins, shedding light on environmental sources and mechanisms of toxicity. Such insights are crucial for environmental health sciences, especially in understanding and mitigating the effects of toxic blooms in aquatic ecosystems (Nunn & Codd, 2017).

Synthesis and Characterization of Novel Compounds

Investigations into the synthesis and characterization of new nitrogenous compounds from deep-sea-derived fungi have led to the discovery of amino acid derivatives with potential cytotoxic and antiviral activities. These findings contribute to the field of natural product chemistry and drug discovery, emphasizing the importance of marine organisms as sources of novel bioactive compounds (Luo, Zhou, & Liu, 2018).

Mécanisme D'action

Target of Action

Similar compounds such as ketamine, which is a derivative of the amino acid alanine with a methylamino group on the side chain, have been found to primarily target the n-methyl-d-aspartate receptors (nmdars) in the central nervous system . NMDARs are critical for neural network formation, neuronal plasticity, higher brain functions, and the pathophysiology of neurodegenerative and psychiatric disorders .

Mode of Action

It’s worth noting that compounds with similar structures, such as ketamine, function as antagonists of the nmdar . They inhibit the activity of these receptors, leading to various downstream effects .

Biochemical Pathways

It’s known that the inhibition of nmdars can affect a variety of biochemical pathways, including those involved in neurotransmission and neuronal plasticity .

Pharmacokinetics

Similar compounds such as ketamine have been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating certain conditions .

Result of Action

Similar compounds such as ketamine have been found to produce rapid and sustained reduction in depressive symptoms in patients with treatment-resistant depression .

Action Environment

It’s known that various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues, can influence the action of pharmacologically active compounds .

Propriétés

IUPAC Name |

(2R)-2-amino-4-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRMVEKWKKDNAH-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid | |

CAS RN |

7175-34-0 | |

| Record name | 7175-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)